molecular formula C15H17N3 B019019 Anatalline CAS No. 1189431-36-4

Anatalline

Cat. No.: B019019
CAS No.: 1189431-36-4
M. Wt: 239.32 g/mol
InChI Key: COWQBMIVVHLMNO-UHFFFAOYSA-N
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Future Directions

Current research is underway to develop an anatalline-to-nicotelline ratio as a biomarker to distinguish smokeless from combusted tobacco use and to estimate the extent of dual use .

Biochemical Analysis

Biochemical Properties

Anatalline plays a role in the biochemical reactions associated with the biosynthesis of tobacco alkaloids. It interacts with various enzymes and proteins involved in the metabolic pathways of these alkaloids. Specifically, this compound is formed through the condensation of nicotinic acid derivatives. The enzymes involved in this process are part of the PIP family of NADPH-dependent reductases, such as pinoresinol–lariciresinol reductase and isoflavone reductase . These enzymes facilitate the reduction reactions necessary for the formation of this compound and other related alkaloids.

Cellular Effects

This compound influences various cellular processes, particularly in tobacco plants. It affects cell signaling pathways and gene expression related to the plant’s defense mechanisms against herbivores. This compound’s presence in cells can lead to the accumulation of nicotinic acid β-N-glucoside, a detoxification metabolite, indicating its role in cellular metabolism and stress responses . Additionally, this compound may impact the overall metabolic flux within the cells, altering the levels of other metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to NADPH-dependent reductases, facilitating the reduction of nicotinic acid derivatives. This binding interaction is crucial for the enzyme’s catalytic activity, leading to the formation of this compound. Furthermore, this compound may act as an inhibitor or activator of other enzymes involved in the biosynthesis of tobacco alkaloids, thereby modulating the overall metabolic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other metabolites. Long-term studies have shown that this compound can accumulate in cultured tobacco cells treated with methyl jasmonate, indicating its role in the plant’s response to stress . The degradation of this compound over time can lead to changes in cellular function and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular metabolism and causing adverse reactions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and metabolic pathways .

Metabolic Pathways

This compound is involved in the metabolic pathways of tobacco alkaloids. It interacts with enzymes such as NADPH-dependent reductases, which play a crucial role in the reduction of nicotinic acid derivatives. These interactions affect the overall metabolic flux, leading to changes in the levels of various metabolites. This compound’s presence can also influence the activity of other enzymes and cofactors involved in the biosynthesis of tobacco alkaloids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within the plant tissues can affect its overall activity and function, influencing the plant’s defense mechanisms and metabolic processes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, influencing the overall metabolic pathway of tobacco alkaloids .

Chemical Reactions Analysis

Tetranor-PGFM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of tetranor-PGFM .

Properties

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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